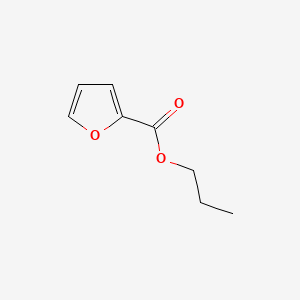

Propyl 2-furoate

描述

Significance within Furoate Esters and Furan (B31954) Derivatives Research

Propyl 2-furoate is a significant compound within the broader categories of furoate esters and furan derivatives. Furan derivatives, in general, are recognized for their versatile applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai this compound and its analogs are valuable as intermediates in synthetic chemistry due to the unique electronic properties conferred by the furan ring, which enhance their reactivity in reactions like esterification. solubilityofthings.com

Research has explored the potential of furan-based compounds, including this compound, for various biological activities. ontosight.ai Studies on related furan derivatives suggest potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.ai The hydrolysis of furoate esters like this compound to 2-furoic acid is a key metabolic pathway. inchem.org This metabolic fate connects it to the toxicology and safety assessments of a group of related furan-based flavoring substances. inchem.orgcabidigitallibrary.org

Historical Perspectives of Research on this compound and Analogues

Historically, research on this compound and its analogues has been linked to their use as flavoring agents in the food industry. nih.govthegoodscentscompany.com Early toxicological studies were conducted to establish their safety for consumption. For instance, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and established a group Acceptable Daily Intake (ADI) for it and several other furfural-related compounds. nih.gov

The synthesis of this compound and other furoate esters has also been a subject of academic investigation. For example, studies have explored the oxidative esterification of furfural (B47365) with propanol (B110389) using various catalysts to produce this compound with high yields. researchgate.net Research from the early 2000s described the synthesis of n-propyl 2-furoate through the reaction of organozinc reagents with N-acylbenzotriazoles. arkat-usa.org

Current Research Landscape and Emerging Trends

The current research landscape for this compound and related furan derivatives is expanding beyond their traditional use as flavoring agents. There is growing interest in their potential as building blocks for medicinal chemistry and in the development of new materials. solubilityofthings.comacs.org For example, furan derivatives are being investigated for their role in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com

Recent studies have focused on developing efficient and sustainable methods for the synthesis of furan derivatives. This includes exploring green chemistry practices to create more environmentally friendly production methods. solubilityofthings.com Furthermore, advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are being developed for the precise quantification of furan derivatives, including various furoate esters, in food and beverage matrices like apple cider and wine. researchgate.netnih.gov There is also ongoing research into the biological activities of novel furan derivatives, with some studies investigating the cytotoxic effects of compounds structurally related to this compound on cancer cells. mdpi.com The exploration of furan derivatives in the synthesis of optoelectronic materials is another emerging trend, highlighting the diverse applications of this class of compounds. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCVIIISAAEVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210465 | |

| Record name | Propyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, sweet-oily, herbaceous-earthy odour | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

211.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.075 | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

615-10-1 | |

| Record name | Propyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AJ7QL41Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Methodologies and Reaction Pathways

Established Synthetic Routes for Propyl 2-furoate

The synthesis of this compound is primarily achieved through the oxidative esterification of furfural (B47365) with propanol (B110389). This method has been the subject of various research efforts to optimize yield and efficiency through different catalytic systems and reaction conditions.

Oxidative Esterification of Furfural with Propanol

Oxidative esterification is a key process for converting furfural into valuable esters like this compound. This reaction typically involves an oxidizing agent and a catalyst to facilitate the direct conversion of the aldehyde group in furfural to an ester group in the presence of an alcohol, in this case, propanol.

The choice of catalyst is critical in the oxidative esterification of furfural. Gold-based catalysts have shown significant promise in this area. mdpi.com The support material for the gold nanoparticles also plays a crucial role in the catalytic activity and selectivity. nih.govmdpi.com

Supported gold nanoparticles are highly effective for the base-free oxidation of furfural. mdpi.com Their small size provides a large surface-area-to-volume ratio, offering numerous active sites for the reaction. mdpi.com

Au/HT (Gold on Hydrotalcite): Gold catalysts supported on hydrotalcite (HT) have been used for the oxidative esterification of furfural with propanol, yielding this compound. nih.govresearchgate.net These reactions are often conducted in the presence of an oxygen atmosphere and a base. nih.govresearchgate.net

Au/TiO2 (Gold on Titanium Dioxide): Gold nanoparticles supported on titanium dioxide have also been employed. mdpi.comresearchgate.net While effective, the reaction using Au/TiO2 often requires a significant amount of a homogeneous base like potassium methoxide (B1231860) (KOMe) to achieve high yields of the corresponding ester. mdpi.comresearchgate.net The support itself can influence the reaction pathway; for instance, TiO2 can catalyze acetalization, a competing reaction. nih.gov

Au/MgO (Gold on Magnesium Oxide): Gold catalysts on basic supports like magnesium oxide (MgO) have demonstrated high efficiency in oxidative esterification. nih.govmdpi.com Au/MgO catalysts can achieve high reaction rates, with complete furfural conversion in as little as 30 minutes and exceptional yields of the furoate ester. nih.gov The basic nature of the MgO support is believed to be crucial for directing the reaction towards ester formation. nih.govmdpi.com Studies have shown that Au/MgO can lead to up to a 95% yield of methyl furoate and is also effective for the synthesis of other alkyl furoates, including those from long-chain linear alcohols like n-butyl furoate (94% yield). mdpi.com

The presence of a base is often necessary to promote the oxidative esterification of furfural. nih.govresearchgate.net

Potassium Carbonate (K2CO3): This base has been used in conjunction with Au/HT catalysts in the oxidative esterification of furfural with propanol to produce this compound. mdpi.comnih.govresearchgate.net

Potassium Methoxide (KOMe): Homogeneous bases like KOMe have been used with Au/TiO2 catalysts to achieve high yields of methyl ester. mdpi.comresearchgate.net However, the need for a significant amount of such alkalis can make the process less environmentally friendly and cost-effective. mdpi.com

The basic active centers on the catalyst support can also play a direct role. They are thought to facilitate the adsorption of furfural, polarizing the aldehyde C-H bond and allowing for nucleophilic attack by the alcohol. nih.gov While basic sites favor ester formation, acidic active centers can promote the formation of acetals as by-products. nih.govresearchgate.net

The oxidative esterification process requires an oxidant, with molecular oxygen being a common choice. nih.govresearchgate.net The reaction takes place on the metal surface of the catalyst, where the oxidation occurs. nih.gov The support material is not merely a passive carrier but plays an active role by helping to form more reactive intermediates. nih.govmdpi.com

The mechanism is believed to involve the adsorption of furfural onto the basic active centers of the support, which polarizes the aldehyde's carbonyl group. nih.gov This facilitates a nucleophilic attack by the alcohol, leading to the formation of a hemiacetal intermediate. mdpi.com This intermediate can then be oxidized to the final ester product. mdpi.com The presence of very small gold particles is thought to be beneficial as they can efficiently dissociate molecular oxygen. nih.govmdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters include temperature, pressure, reaction time, and the molar ratios of reactants to the catalyst.

For Au/MgO catalysts in the oxidative esterification of furfural with various alcohols, a temperature of 110 °C and an oxygen pressure of 6 bar have been utilized. mdpi.com High selectivity (>99%) for the corresponding esters was achieved with a reaction time of 15 hours. mdpi.com

In a different system using an Au/FH catalyst for the oxidative esterification of furfural with methanol, a temperature of 140 °C, an O2 pressure of 0.3 MPa, and a reaction time of 4 hours resulted in a 91.8% yield of methyl 2-furoate. mdpi.com

The molar ratio of furfural to the gold catalyst (FFR:Au) is another important factor. For Au/MgO, high yields of methyl furoate were obtained with FFR:Au ratios up to 300, though a decrease in activity was noted at ratios exceeding this. nih.gov

Table 1: Research Findings on Oxidative Esterification of Furfural

| Catalyst | Alcohol | Base | Temperature (°C) | Pressure | Time (h) | Furfural Conversion (%) | Product Yield (%) | Selectivity (%) |

| Au/MgO | Methanol | None | 110 | 6 bar O₂ | 0.5 | 100 | 95 (Methyl furoate) | >99 |

| Au/MgO | n-Butanol | None | 110 | 6 bar O₂ | 15 | - | 92 (n-Butyl furoate) | >99 |

| Au/FH | Methanol | K₂CO₃ | 140 | 0.3 MPa O₂ | 4 | - | 91.8 (Methyl 2-furoate) | 98.7 |

| Au/HT | Propanol | K₂CO₃ | - | O₂ | - | - | High | - |

| Au/TiO₂ | Methanol | KOMe | - | - | - | - | High (Methyl ester) | - |

Data sourced from multiple studies for comparative purposes. mdpi.comnih.govmdpi.commdpi.com

Catalytic Systems in Oxidative Esterification

Role of Bases (e.g., K2CO3, KOMe)

Esterification of 2-Furoic Acid with Propanol

The most direct route to this compound is the esterification reaction between 2-furoic acid and propanol. ontosight.ai This reaction can be facilitated by either acid catalysts or enzymes, each presenting distinct advantages and mechanisms.

Acid catalysis is a conventional method for promoting esterification. In recent years, a shift from corrosive liquid acids to environmentally benign solid acid catalysts has been observed. conicet.gov.arconicet.gov.ar

Heterogeneous solid acid catalysts are advantageous due to their reusability and reduced environmental impact. conicet.gov.arplu.mx Among these, tungstophosphoric acid (TPA) supported on zirconia (ZrO₂) has emerged as an efficient and recyclable catalyst for the synthesis of 2-furoate esters. conicet.gov.arresearchgate.net Zirconia is a suitable support material owing to its thermal stability and tunable acidic properties. conicet.gov.ar

Research has demonstrated the efficacy of TPA/zirconia composites prepared via sol-gel reactions. conicet.gov.arplu.mx In these studies, various catalysts with different TPA concentrations were synthesized and tested. The esterification is typically carried out at elevated temperatures, with the catalyst being easily separated from the reaction mixture for reuse. conicet.gov.arresearchgate.net For instance, a study on the esterification of 2-furoic acid with n-butanol, a model reaction, showed high conversion rates at 125-140 °C using a mesoporous acid zirconia-modified catalyst. conicet.gov.ar The catalyst ZrTPA30PEGT100 was identified as the most active, and it could be reused for several runs without a significant loss of activity. conicet.gov.arplu.mx

| Catalyst | Acid:Alcohol Molar Ratio (2-furoic acid:n-butanol) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| ZrTPA30PEGT100 | 1:11 | 140 | 24 | 95 |

| ZrTPA30PEGT100 | 1:33 | 140 | 24 | 100 |

| ZrTPA30PEGT100 | 1:33 | 125 | 24 | 93 |

| ZrTPA30PEGT100 | 1:33 | 110 | 24 | 25 |

The structure of the alcohol reactant plays a significant role in the conversion efficiency during the esterification of 2-furoic acid. conicet.gov.arresearchgate.net Studies using TPA-zirconia catalysts have investigated the reaction with various alcohols to produce a range of alkyl 2-furoates. conicet.gov.arplu.mx Generally, linear alcohols tend to result in higher yields compared to branched-chain alcohols. mdpi.com For example, in the oxidative esterification of furfural, which produces furoate esters, the reaction with n-butanol resulted in a 94% yield, while reactions with more complex or branched alcohols were slower. mdpi.com This trend is attributed to steric hindrance, where bulkier alcohol structures may have more difficulty accessing the catalytic active sites.

| Alcohol | Reaction Time (h) | Ester Product | Yield (%) |

|---|---|---|---|

| Methanol | 2 | Methyl furoate | 95 |

| Ethanol (B145695) | 15 | Ethyl furoate | 90 |

| n-Butanol | 15 | n-Butyl furoate | 94 |

| Isopropanol | 15 | Isopropyl furoate | 22 |

| Isopentanol | 15 | Isopentyl furoate | 85 |

Enzymatic synthesis represents a green alternative to chemical catalysis for producing esters like this compound. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed for this purpose. researchgate.net These biocatalytic reactions are known for their high selectivity and operation under mild conditions, which reduces energy consumption and byproduct formation. researchgate.netgoogle.com

The enzymatic esterification of 2-furoic acid involves reacting the acid with an alcohol in the presence of the lipase. researchgate.net The water produced during the reaction often needs to be removed to shift the equilibrium towards the product and achieve higher yields. rmiq.org Kinetic studies on the synthesis of methyl-2-furoate, a related compound, have shown that the reaction can achieve high yields under optimized conditions, such as a temperature of 50°C and a specific alcohol-to-acid ratio. researchgate.net For instance, the synthesis of methyl-2-furoate reached an 80.6% yield with an enzyme loading of 50 mg/mL and an alcohol/acid ratio of 7:1. researchgate.net

Acid-Catalyzed Esterification

Solid Acid Catalysts (e.g., Tungstophosphoric Acid/Zirconia Composites)

Other Synthetic Approaches

Beyond direct esterification, alternative methods have been developed for the synthesis of furoate esters.

An unconventional synthesis of this compound involves the reaction of N-(2-furoyl)benzotriazole with an organozinc reagent. arkat-usa.orgresearchgate.net In a process that was expected to yield a ketone, the treatment of N-acylbenzotriazoles with an organozinc compound in the presence of a transition metal catalyst [Pd(II) or Ni(0)] surprisingly produced the corresponding carboxylic acid ester. arkat-usa.orgresearchgate.net

Specifically, the reaction of N-(2-furoyl)benzotriazole with n-propylzinc bromide, catalyzed by NiCl₂, yielded this compound. researchgate.net This transformation is believed to occur through the insertion of oxygen, dissolved in the solvent, into the organozinc compound. arkat-usa.org While the yields are moderate, this method represents a unique pathway to furoate esters from N-acylbenzotriazole precursors. researchgate.net

| Catalyst (mol %) | Solvent | Time (h) | Yield of 6e (%) |

|---|---|---|---|

| NiCl₂ (10) | THF | 40 | 22 |

| NiCl₂ (10) | THF / toluene (B28343) | 18 | 25 |

Transesterification Processes for Furoic Esters

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound synthesis, this typically involves reacting a different alkyl 2-furoate, such as methyl 2-furoate, with propanol in the presence of a catalyst. This reaction can be performed under either acidic or basic conditions. masterorganicchemistry.com

Under basic conditions, an alkoxide, such as sodium propoxide (prepared by reacting sodium with propanol), acts as a nucleophile, attacking the carbonyl carbon of the starting furoate ester. masterorganicchemistry.com This leads to a tetrahedral intermediate, which then eliminates the original alkoxy group (e.g., methoxide) to yield this compound. masterorganicchemistry.com The reaction equilibrium can be shifted towards the product by using an excess of propanol or by removing the alcohol byproduct. psu.edu

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the starting ester, which enhances its electrophilicity. masterorganicchemistry.com Propanol then acts as a nucleophile, leading to a series of protonation, addition, deprotonation, and elimination steps to form the final this compound product. masterorganicchemistry.com Lewis acids, such as titanium tetraisopropoxide, can also be employed to catalyze the reaction, often in a refluxing aromatic solvent like toluene to facilitate the removal of the alcohol byproduct and drive the reaction to completion. google.com

The efficiency of transesterification can be high, with the potential to reach 100% yield by removing the alcohol byproduct as it forms. google.com

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. The production of this compound is no exception, with research focusing on biocatalysis, the use of renewable feedstocks, and the design of efficient multi-step reaction sequences.

Biocatalytic Transformations for this compound Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. This approach offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of this compound, lipases are particularly relevant enzymes.

For instance, Candida antarctica lipase B (CALB) has been shown to be effective in mediating the oxidation of furfural to 2-furoic acid, which can then be esterified to form furoate esters. researchgate.net While direct biocatalytic esterification or transesterification to produce this compound is a promising area, much of the research has focused on the enzymatic synthesis of the precursor, 2-furoic acid. The hydrolysis of furoate esters, the reverse reaction of esterification, is also well-documented and catalyzed by carboxylesterases. inchem.org This highlights the potential for using these enzymes under conditions that favor synthesis.

The use of biocatalysts like CALB can tolerate significant concentrations of the substrate, furfural (up to 400 mM), and can be recycled for several consecutive cycles, making the process more economically viable. researchgate.net

Sustainable Synthesis from Biomass-Derived Feedstocks (e.g., Furfural, 2-Furoic Acid)

This compound is intrinsically linked to sustainable chemistry due to its precursors, furfural and 2-furoic acid, which are readily obtainable from lignocellulosic biomass. researchgate.netmdpi.com Lignocellulosic biomass, such as agricultural waste (e.g., rice husks, corn cobs, bagasse), is an abundant and renewable resource. cardiff.ac.ukgoogle.com

The typical pathway involves the acid-catalyzed hydrolysis of pentosans (a component of hemicellulose) in biomass to produce xylose, which is then dehydrated to form furfural. researchgate.netcardiff.ac.uk Furfural can be subsequently oxidized to 2-furoic acid. google.com This oxidation can be achieved through various methods, including biocatalytically with microorganisms like Nocardia corallina or through catalytic oxidation using catalysts such as gold nanoparticles supported on a solid matrix. google.com

Once 2-furoic acid is obtained, it can be esterified with propanol to yield this compound. The use of solid acid catalysts, such as tungstophosphoric acid supported on zirconia, for the esterification of 2-furoic acid represents a green and efficient alternative, allowing for easy catalyst separation and reuse. researchgate.net This entire process, from biomass to this compound, exemplifies a biorefinery concept, where a low-value waste stream is converted into a valuable chemical.

Table 1: Research Findings on Sustainable Synthesis of Furoic Acid and Esters

| Feedstock | Key Transformation | Catalyst/Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| Rice Husk | Xylose-rich hydrolysate dehydration and in-situ extraction | Microwave-assisted, biphasic system (water-ethyl acetate) | Furfural | 70% | researchgate.net |

| Furfural | Biocatalytic oxidation | Candida antarctica lipase B (CALB) | 2-Furoic Acid | 90% | researchgate.net |

| 2-Furoic Acid | Esterification with various alcohols | Tungstophosphoric acid/zirconia composite | Alkyl 2-furoates | Not specified | researchgate.net |

| Furfural | Oxidation | Gold-based supported catalyst | 2-Furoic Acid | ~98% | google.com |

| Waste Biomass | Acid hydrolysis -> Oxidation -> Nitration -> Esterification | Sequential chemical steps | 5-nitro-2-furoate | High purity | google.com |

Multi-step and Cascade Reactions

To improve efficiency and reduce waste, chemists are increasingly designing multi-step and cascade reactions, where sequential transformations occur in a single reaction vessel. This approach avoids the need for isolating and purifying intermediates, saving time, solvents, and energy.

The synthesis of this compound and its precursors can be integrated into such cascade processes. For example, a one-pot, two-step cascade reaction has been demonstrated for the conversion of furfural. uniovi.es While not directly producing this compound, the principles are applicable. A hypothetical cascade for this compound could involve the oxidation of furfural to 2-furoic acid, followed by in-situ esterification with propanol using a multifunctional catalyst.

Multifunctional catalysts are key to enabling cascade reactions. For instance, a catalyst with both oxidation and esterification capabilities could streamline the conversion of furfural to this compound. Research into multifunctional catalysts, such as metal nanoparticles supported on acidic materials, is an active area. mdpi.com For example, Pd nanoparticles on an acidic support have been used to convert furoic acid to ethyl tetrahydro-2-furoate through a cascade of hydrogenation and esterification. mdpi.com A similar concept could be applied for the direct conversion of furfural to this compound by combining an oxidation catalyst with an esterification catalyst in a one-pot system.

The integration of biomass pretreatment, furfural production, oxidation, and esterification into a streamlined, multi-step process represents the future of sustainable this compound synthesis. bohrium.com

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Propyl 2-furoate Formation

The formation of this compound, primarily through the oxidative esterification of furfural (B47365) with propanol (B110389), involves specific reaction pathways and intermediates that have been the subject of detailed mechanistic studies.

The oxidative esterification of furfural to an alkyl furoate, such as this compound, is generally understood to proceed via a two-step reaction pathway. mdpi.com

Hemiacetal Formation : The first step involves a condensation reaction between the aldehyde group of furfural and an alcohol, in this case, propanol. This reaction leads to the formation of a key intermediate known as a hemiacetal. mdpi.com

Oxidation to Ester : The second step is the oxidation of the intermediate hemiacetal. This step converts the hemiacetal into the final ester product, this compound. mdpi.com

The reaction pathway for the oxidative esterification of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanic aldehyde, provides further insight. Studies on HMF oxidation to its corresponding ester show that the reaction proceeds through the oxidation of the aldehyde group to form a methyl 5-(hydroxymethyl)furan-2-carboxylate (HMFCE) intermediate, which is subsequently oxidized to the final diester product. nih.gov This supports the stepwise oxidation mechanism.

The hydrolysis of esters is the reverse reaction of esterification. For furoate esters like this compound, hydrolysis is expected to yield 2-furoic acid and the corresponding alcohol, propanol. inchem.orgeuropa.eu This breakdown is typically catalyzed by enzymes, particularly carboxylesterases. inchem.org

The mechanism of ester hydrolysis can occur under either acidic or basic conditions. psiberg.com

Acid-Catalyzed Hydrolysis : This process is reversible, and all steps are in equilibrium. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. psiberg.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to form a carboxylate anion and an alcohol molecule. psiberg.com

Theoretical studies on the neutral hydrolysis of simple esters like methyl formate (B1220265) provide a molecular-level understanding of the process in an aqueous environment. Car-Parrinello molecular dynamics simulations suggest that the reaction is facilitated by the autoionization of water, which generates hydroxide and hydronium ions that cooperatively catalyze the hydrolysis. researchgate.netnih.gov The process can follow a stepwise mechanism involving the addition of a water molecule to the carbonyl group to form a stable gem-diol intermediate, which then decomposes into the final products. researchgate.net For activated esters, the mechanism may involve water autoionization where a second water molecule acts as a general base to assist in the formation of a hydroxide ion. nih.gov Molecular dynamics simulations focusing on the neutral hydrolysis of p-methoxyphenyl dichloroacetate (B87207) have shown that for an ester molecule to be converted, the availability of two water molecules—one as a nucleophile and the other as a general base—is crucial. acs.org

The catalytic synthesis of this compound via oxidative esterification involves specific pathways dictated by the catalyst employed. Gold-based catalysts have been extensively studied and are highly effective for this transformation. researchgate.netunito.it Gupta et al. reported the efficient oxidative esterification of furfural with propanol to produce this compound using a gold hydrotalcite-supported catalyst (Au/HT) in the presence of O₂ and a base (K₂CO₃). mdpi.com

The primary intermediate in the catalytic oxidative esterification of furfural is the hemiacetal, formed from the reaction of furfural and the alcohol. mdpi.commdpi.comsemanticscholar.org The nature of the catalyst's support material plays a critical role in directing the reaction pathway and determining selectivity.

Basic Supports : Supports like Magnesium Oxide (MgO) contain basic sites that favor the formation of the hemiacetal and its subsequent oxidation to the furoate ester, preventing the formation of the acetal (B89532) by-product. mdpi.comsemanticscholar.org Studies using Au/MgO catalysts for the synthesis of various alkyl furoates (up to C5) have shown high selectivity (>99%) to the ester. mdpi.comsemanticscholar.orgresearchgate.net

Acidic Supports : Supports with acidic properties can lead to the formation of acetals as a significant by-product. mdpi.comsemanticscholar.org

Other Supports : Zirconia (ZrO₂) has been identified as an excellent support for gold catalysts in the base-free oxidative esterification of furfural, demonstrating high activity, selectivity, and stability. unito.itmdpi.com The catalytic performance trend for different supports was found to be Zirconia-Au > Ceria-Au >> Titania-Au. unito.it

The reaction mechanism over gold catalysts supported on sulfated zirconia is proposed to involve very small gold clusters that can dissociate O₂, forming atomic oxygen with strong basic properties. This species can then activate the alcohol, thereby increasing the reaction rate. mdpi.com In some systems, the reaction is believed to proceed via an oxidative dehydrogenation route. researchgate.net

| Catalyst | Alcohol | Product | Conversion (%) | Selectivity (%) | Key Conditions | Reference |

|---|---|---|---|---|---|---|

| Au/ZrO₂ | Methanol | Methyl 2-furoate | 100 | 100 | 90 min, 120 °C, 6 bar O₂, base-free | mdpi.com |

| Au/MgO | Methanol | Methyl 2-furoate | 100 | ~95 (Yield) | 30 min, 110 °C, 6 bar O₂, base-free | mdpi.comsemanticscholar.org |

| Au/MgO | n-Butanol | n-Butyl furoate | ~94 (Yield) | >99 | 15 h, 110 °C, 6 bar O₂, base-free | mdpi.comsemanticscholar.org |

| Au/HT | Propanol | This compound | High Yield | Not specified | O₂, K₂CO₃ base | mdpi.com |

| Co-NOPC | Methanol | Methyl 2-furoate | 99.6 | 96 | 2 h, 80 °C, 0.5 MPa O₂, base-free | nih.gov |

Hydrolysis Mechanisms of Furoate Esters

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the energetics and dynamics of the processes leading to this compound.

Quantum chemical calculations are essential for determining the thermodynamics and kinetics of chemical reactions by computing reaction energies (enthalpies) and activation energies (barrier heights). mit.eduresearchgate.netchemrxiv.org High-accuracy methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for such calculations. mit.edu

For a given reaction, the barrier height is calculated as the energy difference between the transition state (TS) and the reactants. The reaction enthalpy is the energy difference between the products and the reactants. mit.edu These calculations often involve several steps:

Geometry optimization of reactants, products, and transition states using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like ωB97X-D3. mit.edu

Calculation of harmonic frequencies to confirm the nature of the stationary points (reactants and products have all real frequencies, while a TS has exactly one imaginary frequency) and to compute zero-point vibrational energies (ZPE). mit.edu

Refinement of the electronic energies using a higher-level method, such as CCSD(T)-F12a, to achieve greater accuracy. mit.edu

While specific calculations for this compound are not widely published, studies on analogous systems provide insight. For the i-propyl + O₂ reaction, a benchmark system for secondary alkyl radical oxidation, definitive quantum chemical methods have been used to map the potential energy surface, finding the i-propylperoxy radical and its concerted elimination transition state to be 34.8 and 4.4 kcal mol⁻¹ below the reactants, respectively. nih.gov Similarly, extensive datasets of barrier heights and reaction energies for thousands of gas-phase reactions have been computed, showing that high-accuracy coupled-cluster calculations can differ significantly from DFT results, with a root-mean-square error of ~5 kcal mol⁻¹. mit.edu

| Parameter | Energy (kcal mol⁻¹) | Methodology | Reference |

|---|---|---|---|

| Reaction Energy (ΔRE) | +6.2 | Refined with M06-L(def2-TZVPP)/SFAM single-point calculations | nih.gov |

| Activation Energy (EA) | 49.2 |

These computational approaches allow for a detailed exploration of reaction pathways, identification of rate-limiting steps, and a rational basis for catalyst design and reaction optimization.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into reaction dynamics that complement static quantum chemical calculations. mdpi.com While classical MD simulations cannot inherently model the breaking and forming of chemical bonds, they are valuable for analyzing the structural configurations that precede a reaction, thereby helping to predict the most favorable reaction routes. csic.es

Reactive force fields, such as ReaxFF, have been developed to bridge this gap, allowing MD simulations to model complex chemical reactions in large systems. mdpi.com This approach has been successfully applied to study the thermal decomposition and oxidation of various materials. mdpi.com

In the context of furoate ester reactions, MD simulations have been particularly insightful for studying hydrolysis. Car-Parrinello MD simulations, which combine quantum mechanics for the electronic structure with classical mechanics for nuclear motion, have been used to model the hydrolysis of methyl formate in water. researchgate.netnih.gov These simulations revealed that the reaction rate is consistent with a mechanism involving cooperative catalysis by hydroxide and hydronium ions generated from water autoionization. researchgate.netnih.gov

Other MD studies on ester hydrolysis have focused on the role of the solvent environment. Simulations of an activated ester in a water/cosolvent mixture showed that the presence of the cosolvent can decrease the reaction rate by binding to the ester in a way that prevents the formation of a reactive conformation with water molecules. acs.org The simulations can quantify the number of these "reactive conformations" and predict how they are affected by changes in the solvent composition, which corresponds well with experimental rate data. acs.org

Molecular Dynamics Simulations of Reaction Processes

Kinetic Analysis of this compound Reactions

The kinetic analysis of reactions leading to the formation of this compound, primarily through the esterification of 2-furoic acid with propanol, is essential for process design and optimization. This involves determining key kinetic parameters and understanding how they are influenced by various reaction conditions.

The esterification of 2-furoic acid is a key reaction for producing furoate esters. Kinetic studies on the synthesis of n-butyl 2-furoate, a close analog of this compound, using a tungstophosphoric acid/zirconia catalyst, have shown that the reaction follows a second-order kinetic equation. researchgate.net For this reaction, an experimental activation energy of 17 kcal/mol was determined. researchgate.net It is reasonable to infer that the esterification of 2-furoic acid with propanol would exhibit similar kinetics.

In the context of enzyme-catalyzed reactions, the kinetics of transesterification of α-chymotrypsinyl 2-(5-n-propyl)furoate have been studied. The rate constants for this reaction, after accounting for a temperature-dependent equilibrium between two forms of the acyl-enzyme, show a linear free energy correlation with the polarity and volume of the attacking alcohols. nih.gov

For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid catalyzed by an ion-exchange resin, the apparent activation energy was found to be 62.0 ± 0.2 kJ/mol, as determined from a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. mdpi.com While this is a different esterification system, it provides an indication of the magnitude of activation energies that can be expected for such reactions.

The following table summarizes kinetic parameters for related esterification reactions, which can serve as a reference for the synthesis of this compound.

| Reaction | Catalyst | Kinetic Model | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Esterification of 2-furoic acid with n-butanol | Tungstophosphoric acid/zirconia | Second-order | 17 kcal/mol | researchgate.net |

| Esterification of 1-methoxy-2-propanol with acetic acid | Amberlyst-35 (ion-exchange resin) | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | 62.0 ± 0.2 kJ/mol | mdpi.com |

The kinetics of this compound synthesis are significantly influenced by several reaction parameters, including temperature, catalyst loading, and the molar ratio of reactants.

Temperature: In esterification reactions, which are typically reversible and exothermic, increasing the temperature generally increases the initial reaction rate. mdpi.comije.ir For the esterification of 2-furoic acid with n-butanol, the effect of temperature was studied to determine the activation energy. researchgate.net Similarly, in the esterification of 1-methoxy-2-propanol with acetic acid, the initial reaction rate exhibited exponential growth with temperature. mdpi.com However, since esterification is an equilibrium-limited reaction, higher temperatures may not necessarily lead to a higher equilibrium conversion due to the exothermic nature of the reaction. mdpi.com

Catalyst Loading: The concentration of the catalyst plays a crucial role in the reaction kinetics. In the synthesis of n-butyl 2-furoate, the effect of catalyst loading was investigated to optimize the reaction conditions. researchgate.net For the esterification of 1-methoxy-2-propanol and acetic acid, increasing the catalyst dosage up to a certain point (10 wt%) accelerated the reaction rate and led to a higher yield of the ester. mdpi.com

Molar Ratio of Reactants: The molar ratio of the alcohol to the carboxylic acid is another critical parameter. In the esterification of 2-furoic acid with n-butanol, this ratio was studied as part of the optimization of reaction conditions. researchgate.net For the esterification of acetic acid with ethanol (B145695), a higher molar ratio of ethanol to acetic acid was found to favor the reaction. researchgate.net In the synthesis of 1-methoxy-2-propyl acetate, an initial molar ratio of 1:3 for 1-methoxy-2-propanol to acetic acid was found to be optimal. mdpi.com Using one of the reactants, typically the alcohol, in excess can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant.

The following table summarizes the influence of various reaction parameters on the kinetics of related esterification reactions.

| Parameter | Influence on Reaction Rate | Influence on Equilibrium Conversion | References |

|---|---|---|---|

| Temperature | Increases initial rate | May decrease for exothermic reactions | researchgate.netmdpi.comije.ir |

| Catalyst Loading | Increases rate up to an optimal point | Can increase yield by accelerating approach to equilibrium | researchgate.netmdpi.com |

| Molar Ratio of Reactants | Influences rate depending on the kinetic model | Excess of one reactant can increase conversion of the other | researchgate.netmdpi.comresearchgate.net |

Spectroscopic and Analytical Characterization for Research

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of propyl 2-furoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule. Published data indicates the following chemical shifts (δ) and coupling constants (J): a triplet at approximately 1.01 ppm (t, J = 7.5 Hz, 3H) for the methyl protons, a multiplet between 1.72-1.85 ppm (m, 2H) for the methylene (B1212753) protons of the propyl group, and a triplet at 4.27 ppm (t, J = 6.8 Hz, 2H) for the methylene protons attached to the oxygen atom. The furan (B31954) ring protons appear as a doublet of doublets at 6.50 ppm (dd, J = 3.3, 1.6 Hz, 1H), a doublet at 7.17 ppm (d, J = 3.3 Hz, 1H), and a singlet at 7.58 ppm (s, 1H). researchgate.netarkat-usa.org

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The signals for this compound are observed at approximately 10.3 ppm (methyl carbon), 22.0 ppm (methylene carbon), and 66.4 ppm (oxymethylene carbon). The furan ring carbons and the carbonyl carbon show resonances at 111.7 ppm, 117.6 ppm, 144.8 ppm, 146.1 ppm, and 158.7 ppm. researchgate.netarkat-usa.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 1.01 | t, J = 7.5 Hz | -CH₃ |

| ¹H | 1.72-1.85 | m | -CH₂-CH₃ |

| ¹H | 4.27 | t, J = 6.8 Hz | -O-CH₂- |

| ¹H | 6.50 | dd, J = 3.3, 1.6 Hz | Furan H3 |

| ¹H | 7.17 | d, J = 3.3 Hz | Furan H4 |

| ¹H | 7.58 | s | Furan H5 |

| ¹³C | 10.3 | - | -CH₃ |

| ¹³C | 22.0 | - | -CH₂-CH₃ |

| ¹³C | 66.4 | - | -O-CH₂- |

| ¹³C | 111.7 | - | Furan C3 |

| ¹³C | 117.6 | - | Furan C4 |

| ¹³C | 144.8 | - | Furan C2 |

| ¹³C | 146.1 | - | Furan C5 |

| ¹³C | 158.7 | - | C=O |

Mass Spectrometry (MS) with High-Resolution Techniques (e.g., GC-MS, GCxGC-TOF-MS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

GC-MS: In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound, when subjected to electron ionization (EI), produces a characteristic mass spectrum. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 154. nih.gov Key fragment ions are typically seen at m/z 113, 112, 95, and 39, which correspond to the loss of the propyl group and subsequent fragmentations of the furoate moiety. nih.gov

GCxGC-TOF-MS: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers enhanced separation and identification capabilities for volatile compounds in complex matrices. mdpi.comresearchgate.net This technique allows for better resolution of isomers and co-eluting compounds, providing more confident identification of this compound in intricate samples like wine. mdpi.comresearchgate.net The use of GCxGC-TOF-MS has been instrumental in differentiating wine varietals based on their volatile profiles, where furan derivatives like this compound can act as chemical markers. mdpi.comresearchgate.net

ESI-MS: While less common for volatile esters like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) can be used, particularly in the context of liquid chromatography. Predicted LC-MS/MS spectra show different fragmentation patterns depending on the collision energy and polarity. contaminantdb.ca

Table 2: Mass Spectrometry Data for this compound (EI-B)

| m/z | Relative Intensity (%) |

|---|---|

| 154 | 10.37 |

| 113 | 18.14 |

| 112 | 61.10 |

| 95 | 99.99 |

| 39 | 26.54 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows a strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Other significant peaks include those corresponding to the C-O-C stretching of the ester and the furan ring, as well as the C-H stretching and bending vibrations of the propyl group and the furan ring. nih.gov

Chromatographic Separation Methods for Research

Chromatographic techniques are essential for the separation and quantification of this compound from various matrices.

Gas Chromatography (GC and GC×GC) for Complex Mixture Analysis

GC: Gas chromatography is a standard method for the analysis of volatile compounds like this compound. The Kovats retention index, a measure of retention time, for this compound is reported as 1125 on a standard non-polar column and around 1700 on a standard polar column. nih.gov GC is often used for the identification and quantification of furan derivatives in food and beverage samples. metasci.ca

GC×GC: As mentioned earlier, comprehensive two-dimensional gas chromatography (GC×GC) provides superior separation power for complex volatile mixtures. spectroscopyonline.comtubitak.gov.tr This is particularly valuable in foodomics and metabolomics research, where hundreds of compounds may be present. mdpi.comresearchgate.net The enhanced resolution of GC×GC allows for the detection of trace amounts of this compound and its differentiation from other structurally similar compounds. mdpi.comresearchgate.net

Liquid Chromatography (LC and HPLC, UHPLC, HILIC) for Advanced Separation

HPLC and UHPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are versatile techniques for the analysis of a wide range of compounds, including furan derivatives. A reverse-phase (RP) HPLC method using a C18 column has been developed for the separation of furan derivatives. researchgate.net For this compound, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is typically used. sielc.comsielc.com The use of smaller particle size columns in UHPLC allows for faster analysis times and improved resolution. sielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

HILIC: While less common for this specific compound, Hydrophilic Interaction Liquid Chromatography (HILIC) could potentially be employed for the separation of more polar furan derivatives or in methods where a different selectivity is required compared to reversed-phase chromatography.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| GC | Non-polar/Polar capillary column | Helium | MS, FID |

| GC×GC | Non-polar x Polar column combination | Helium | TOF-MS |

| HPLC/UHPLC | C18 | Acetonitrile/Water/Acid | DAD, MS |

Other Analytical Techniques for Structural and Purity Assessment

Beyond primary spectroscopic methods, a suite of other analytical techniques is crucial for a comprehensive understanding of the materials involved in the synthesis of this compound. These methods provide detailed information on the structural and purity aspects of catalysts and nanomaterials.

X-ray Diffraction (XRD) for Catalyst Characterization

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of catalysts used in the production of furan derivatives like this compound. malvernpanalytical.com By analyzing the diffraction pattern of X-rays passing through a catalyst sample, researchers can identify the crystalline phases present and determine lattice parameters. This information is vital for understanding the relationship between the catalyst's structure and its activity.

In the context of producing furoate esters, XRD is used to investigate the bulk structure and composition of solid catalyst materials, such as metal oxides and zeolites. malvernpanalytical.com For instance, in the oxidative esterification of furfural (B47365) to produce esters, XRD has been used to characterize gold nanoparticles supported on hydrotalcite carriers. mdpi.com The analysis of XRD patterns can confirm the transformation of hydrotalcite into mixed oxides after calcination and verify the presence of gold nanoparticles without impurities. mdpi.com

Furthermore, XRD is employed to determine the crystallite size of the active metal particles on the support. malvernpanalytical.com For example, in the synthesis of this compound from furfural and propanol (B110389) using a Au/HT catalyst, XRD would be essential to characterize the catalyst's crystalline structure and particle size, which are critical for its performance. mdpi.comresearchgate.net The technique has also been applied to study catalysts like zirconia-supported tungstophosphoric acid used in the synthesis of n-butyl-2-furoate, a related ester. researchgate.net

Transmission Electron Microscopy (TEM) for Nanomaterial Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for the analysis of nanomaterials, including those used as catalysts in the synthesis of this compound. numberanalytics.comfilab.fr TEM provides high-resolution images that allow for the visualization of nanomaterials at the nanoscale, revealing their morphology, size, and distribution. numberanalytics.comyoutube.com This is crucial as the properties and behavior of nanomaterials are significantly influenced by these characteristics. numberanalytics.comazonano.com

In the context of furoate ester production, TEM is frequently used to characterize the size and dispersion of metal nanoparticles on catalyst supports. researchgate.net For example, in the oxidative esterification of furfural, TEM has been used to analyze gold nanoparticles on various oxide supports like CeO2, ZrO2, and TiO2. researchgate.net The images can reveal the average size of the nanoparticles, which is a key factor in their catalytic activity. mdpi.com For instance, in one study, the mean size of Au nanoparticles was calculated from TEM micrographs to be approximately 5 nm. mdpi.com

High-Resolution TEM (HRTEM) can even visualize the lattice structure of nanomaterials, providing insights into their crystallinity and defects. numberanalytics.com This level of detail is essential for understanding the relationship between the catalyst's structure and its performance in reactions such as the conversion of furfural to this compound. mdpi.comresearchgate.net For example, in the study of Ni@OMC nanocomposites used for furfural hydrogenation, TEM images confirmed the mesoporous structure and the increase in Ni particle size with rising carbonization temperature. mdpi.com

BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) surface area analysis is a critical technique for characterizing catalytic materials used in the synthesis of this compound. The specific surface area of a catalyst is a key parameter as it directly influences the number of available active sites for a reaction to occur. A higher surface area generally leads to higher catalytic activity.

The BET method involves the adsorption of a gas, typically nitrogen, onto the surface of the material at low temperatures. altamirainstruments.com By measuring the amount of gas adsorbed at different pressures, the specific surface area can be calculated. altamirainstruments.com This technique is widely used in heterogeneous catalysis to evaluate the active surface area of solid catalysts.

The table below presents data from a study on catalysts used for the oxidative esterification of furfural, a reaction closely related to the synthesis of this compound.

Table 1: Physicochemical Properties of Au Catalysts

| Catalyst | Au Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Au/ZrO₂ | 1.0 | 35 | 0.21 | 24.0 |

| Au/CeO₂ | 1.0 | 98 | 0.35 | 14.3 |

| Au/TiO₂ | 1.0 | 55 | 0.28 | 20.4 |

This table is based on data from a study on methyl 2-furoate synthesis, a related compound, to illustrate the application of BET analysis. unife.itunito.it

Potentiometric Titration

Potentiometric titration is an analytical technique that can be applied to determine the concentration of a substance in a solution by measuring the potential difference between two electrodes. While direct potentiometric titration of this compound itself is not commonly reported, this method is relevant for the analysis of related compounds and starting materials in the furan chemistry field.

For instance, potentiometric titration has been used in the analysis of 2-furoic acid, the precursor acid for this compound. researchgate.net In a study on the esterification of 2-furoic acid using zirconia-based catalysts, potentiometric titration was among the techniques used to characterize the acidic properties of the catalysts. researchgate.net

Furthermore, titration methods are employed to determine the acid-base properties of catalysts, which can be crucial for their performance in reactions like esterification. researchgate.net In the context of furan derivatives, titration has been used to evaluate the binding affinities of acids to reaction intermediates, providing mechanistic insights. acs.org For example, in a study on the reduction of furans, titration was used to show a high binding affinity of hexafluoroisopropanol (HFIP) to dearomatized intermediates. acs.org

While not a direct method for this compound quantification in most research contexts, potentiometric titration serves as a valuable tool for characterizing the acidic or basic nature of catalysts and for analyzing related acidic or basic precursors and byproducts in the synthesis process. researchgate.netacs.org

Chemical Transformations and Derivatives

Reactions of the Furan (B31954) Ring System in Propyl 2-furoate

The furan ring in this compound is an electron-rich aromatic system, yet the electron-withdrawing nature of the ester group at the 2-position influences its reactivity.

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. msu.eduwikipedia.org In the context of this compound, the furan ring can act as the diene component. However, the presence of the electron-withdrawing ester group generally makes the furan ring less reactive in traditional Diels-Alder reactions, which typically favor electron-rich dienes. rsc.org Despite this, furan-2-carboxylates can participate in cycloaddition reactions, particularly with reactive dienophiles. rsc.orgresearchgate.net

Research has shown that derivatives of 2-furoic acid, including esters, can undergo Diels-Alder reactions with dienophiles like maleimides. rsc.orgresearchgate.net The reaction of methyl 2-furoate with maleimide (B117702) derivatives has been studied, indicating that similar reactivity can be expected for this compound. researchgate.netrsc.org These reactions often benefit from specific conditions, such as the use of water as a solvent, which can enhance the reaction rate. rsc.org The resulting oxabicyclo[2.2.1]heptene adducts are valuable intermediates for further synthetic transformations. rsc.org

Furthermore, gold(I)-catalyzed intramolecular [4+3]-cycloaddition reactions have been reported for substrates containing furan and propargyl ester functionalities. thieme-connect.comthieme-connect.com These reactions proceed through a tandem 3,3-rearrangement and cycloaddition sequence to form complex tricyclic systems. thieme-connect.comthieme-connect.com While not a direct reaction of this compound itself, this highlights the utility of the furan moiety in pericyclic reactions for constructing intricate molecular architectures. nih.govcore.ac.uktestbook.comfiveable.me

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives

| Diene | Dienophile | Product Type | Reference |

| Methyl 2-furoate | Maleimide | Oxabicyclo[2.2.1]heptene adduct | rsc.org |

| Isothis compound | N-methyl maleimide | Oxabicyclo[2.2.1]heptene adduct | rsc.org |

| 2-Furoic acid | N-methyl maleimide | Oxabicyclo[2.2.1]heptene adduct | rsc.org |

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Alkylation)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. uci.edu For furan and its derivatives, the preferred site of electrophilic attack is the C5 position, which is alpha to the oxygen atom. However, the ester group at the C2 position in this compound is electron-withdrawing, which deactivates the furan ring towards electrophilic substitution.

Despite this deactivation, Friedel-Crafts reactions on furan derivatives with electron-withdrawing groups are possible. cdnsciencepub.comcdnsciencepub.com For instance, the Friedel-Crafts isopropylation and t-butylation of methyl 2-pyrrolecarboxylate have been studied, providing insights that can be extended to similarly substituted furans. cdnsciencepub.comcdnsciencepub.com In the case of methyl 2-furoate, Friedel-Crafts isopropylation has been shown to yield the 5-isopropyl derivative. cdnsciencepub.com It is therefore expected that this compound would undergo similar alkylation at the 5-position.

Recent developments in catalysis have enabled direct C-H alkylation of furan-2-carboxylates. For example, a palladium-catalyzed reaction of methyl furan-2-carboxylate (B1237412) with alkyl iodides has been reported to give the C5-alkylated product. rsc.org This method offers an alternative to traditional Friedel-Crafts conditions and demonstrates the ongoing efforts to functionalize the furan ring in such esters. rsc.org

Table 2: Friedel-Crafts Alkylation of Furan Derivatives

| Substrate | Alkylating Agent | Catalyst | Product | Reference |

| Methyl 2-furoate | Isopropyl chloride | Aluminum chloride | Methyl 5-isopropyl-2-furoate | cdnsciencepub.com |

| Methyl 2-pyrrolecarboxylate | t-Butyl chloride | Aluminum chloride | Methyl 4- and 5-t-butyl-2-pyrrolecarboxylate | cdnsciencepub.com |

| Methyl furan-2-carboxylate | 4-Iodotetrahydro-2H-pyran | Pd(PPh₃)₄/Xantphos | Methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate | rsc.org |

Hydrogenation and Reduction Reactions

The furan ring of this compound can be reduced through hydrogenation. This process can lead to the corresponding tetrahydrofuran (B95107) derivative. The reduction of compounds containing a furan ring can be achieved using hydrogen gas under pressure in the presence of a nickel-based catalyst. google.comgoogle.com The specific conditions, including the catalyst composition, temperature, and pressure, determine the nature and yield of the products. scielo.org.co For instance, the hydrogenation of furfural (B47365) can yield a variety of products depending on the reaction conditions. scielo.org.co

The reduction of the furan ring in furoic acid and its esters has been accomplished in a similar manner. google.com Palladium catalysts are also effective for the hydrogenation of the furan ring in furan carboxylic acids, leading to tetrahydrofuran-2-carboxylic acid. researchgate.net Depending on the conditions, hydrogenolysis of a C-O bond in the furan ring can also occur. researchgate.net

Modifications at the Ester Group

The ester functionality of this compound is susceptible to various transformations, providing a pathway to other valuable compounds.

Saponification and Hydrolysis to 2-Furoic Acid

Saponification, the hydrolysis of an ester under basic conditions, converts this compound into 2-furoic acid and propanol (B110389). This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. prepchem.com The resulting carboxylate salt is then acidified to yield the free 2-furoic acid. prepchem.com This is a common and straightforward method for the preparation of 2-furoic acid from its esters. google.com In general, furoate esters are expected to be hydrolyzed to 2-furoic acid and the corresponding alcohol. inchem.org

Transesterification Reactions with other Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. masterorganicchemistry.com this compound can react with other alcohols in the presence of a catalyst to form different furoate esters. This reaction can be catalyzed by acids, bases, or various metal-based catalysts. rsc.orgorganic-chemistry.org For example, a process for preparing furan esters via transesterification using an alkaline carbonate catalyst has been described. google.com This method can be used to synthesize a variety of furoate esters from a starting ester like this compound by reacting it with a different alcohol. google.com

Efficient transesterification of various esters, including aromatic acid esters like 2-furoates, has been achieved using platinum dioxide as a catalyst. rsc.org This method allows for the conversion of lower-alcohol esters to higher-alcohol esters in high yields. rsc.org The reaction is believed to proceed through the formation of a Pt-alcohol intermediate. rsc.org

Synthesis of Novel this compound Derivatives

The versatile chemical structure of this compound, featuring a furan ring and an ester group, makes it a valuable starting material for the synthesis of a wide array of novel derivatives. Researchers have explored its potential in creating multifunctional polymers, bio-based surfactants, and chiral compounds with specific stereochemistry. These investigations aim to develop new materials with tailored properties for various applications, from biocompatible nanoparticles to high-performance, environmentally friendly surfactants.

Design and Synthesis of Multifunctional Furoate Esters

The synthesis of multifunctional furoate esters often involves the incorporation of the furoate moiety into larger molecules, such as polysaccharides, to impart specific functionalities. A notable example is the creation of multifunctionalized dextran (B179266) esters. nih.gov These derivatives are designed to have a combination of useful properties, such as being photo-crosslinkable and possessing chiral groups, while also allowing for the adjustment of their solubility through the introduction of small alkyl moieties. nih.gov

The primary synthetic route involves the in situ activation of furan-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) under mild conditions. This activated form then reacts with the hydroxyl groups of dextran. nih.gov By carefully controlling the molar ratios of the polymer to the reagents, it is possible to produce dextran derivatives with a high degree of functionalization while maintaining the original polymer's chain length. nih.gov Subsequent reactions, such as peracylation with propionic anhydride, can be performed to achieve completely substituted, chloroform-soluble derivatives, which facilitates the determination of the degree of substitution. nih.govnih.gov This approach allows for the creation of multifunctional dextran derivatives with adjustable hydrophilic/hydrophobic balances, which have the potential to self-assemble into biocompatible spherical nanoparticles. nih.govnih.gov

Another area of research focuses on the synthesis of copolyesters using furan-based monomers. For instance, copolyesters have been synthesized from mixtures of 2,5- and 2,4-furandicarboxylic acid with various diols. acs.org These materials are being investigated as potential bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). The synthesis is typically carried out via melt polycondensation of the dimethyl esters of the furan dicarboxylic acids with a diol, resulting in high molecular weight copolyesters. acs.org The properties of these copolyesters can be tuned by varying the ratio of the 2,5- and 2,4-isomers and the type of diol used. acs.org

Table 1: Examples of Synthesized Multifunctional Furoate Esters and their Characteristics

| Derivative | Starting Materials | Key Features | Potential Applications |

|---|---|---|---|

| Dextran Furoate Esters | Dextran, Furan-2-carboxylic acid, Propionic anhydride | Photo-crosslinkable, Chiral, Adjustable solubility | Biocompatible nanoparticles |

| Furan-based Copolyesters | 2,5- and 2,4-Furandicarboxylic acid, Diols (e.g., ethylene (B1197577) glycol) | High molecular weight, Bio-based | Alternatives to PET |

| Dextran-Furoic Acid Conjugate | Dextran, 2-Furoic acid | Diene groups for cross-linking | Hydrogels for wound healing |

Exploration of Bio-based Surfactants derived from Furoic Acid

There is a growing interest in developing sustainable and effective surfactants from renewable resources to replace petroleum-based products. Furoic acid, derivable from biomass, serves as a key platform chemical in this endeavor. researchgate.netresearchgate.netacs.org A significant development in this area is the synthesis of a new class of anionic surfactants known as sulfonated alkyl furoates (SAFs). researchgate.netacs.org

The synthesis of SAFs involves a two-step process: the esterification of furoic acid with a fatty alcohol, followed by a sulfonation step. researchgate.netresearchgate.net This method is considered highly scalable as it does not necessitate the use of specialized catalysts or complex purification techniques. acs.org The resulting SAFs have demonstrated superior properties compared to some traditional surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.netacs.org These advantages include a lower critical micelle concentration (CMC), which indicates greater efficiency in forming micelles and reducing surface tension, high resistance to hard water, and excellent foamability. researchgate.netacs.org Furthermore, these bio-based surfactants are reported to be highly biodegradable. acs.org

Another approach to bio-based surfactants involves the cross-ketonization of 2-furoic acid with fatty acids to produce 2-alkanoyl furans, which are precursors to oleo-furan sulfonates. This process can be effectively catalyzed by inexpensive and abundant iron oxides.

The performance of these furan-based surfactants makes them promising candidates for use in a variety of applications, including household cleaning products and personal care items. researchgate.netwalshmedicalmedia.com Their development represents a step towards more sustainable and competitive detergent formulations. acs.org

Table 2: Comparison of Properties of Sulfonated Alkyl Furoate (SAF) with a Conventional Surfactant

| Property | Sulfonated Alkyl Furoate (SAF) | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Feedstock | Bio-based (Furoic acid, Fatty alcohol) | Bio-based/Petroleum-based |

| Critical Micelle Concentration (CMC) | Lower | Higher |

| Resistance to Hard Water | High | Low |

| Foamability | High | Good |

| Synthesis Scalability | High | High |

| Biodegradability | High | Moderate |

Chiral Derivatives and Stereoselective Synthesis

The synthesis of chiral derivatives from furan-based compounds is an active area of research, with applications in pharmaceuticals and other specialized chemical industries. This compound and related furanoids can serve as precursors for the stereoselective synthesis of complex molecules.

One significant area of exploration is the synthesis of chiral furan amino acid analogues. For example, researchers have developed methodologies to synthesize analogues of D- and L-serine starting from D-xylose and D-arabinose, respectively. researchgate.net The synthesis starting from D-xylose yielded an enantiomerically pure D-serine analogue, which was then converted into a stable Fmoc-activated derivative suitable for incorporation into peptides. researchgate.net The synthesis from D-arabinose produced the L-serine analogue with high enantiomeric purity. researchgate.net

The stereoselective synthesis of furanoid glycals is another important application. rsc.org These cyclic enol ethers are valuable chiral building blocks for creating structurally diverse molecules, including C- and N-nucleosides with biological activity. rsc.org Various strategies have been developed for their synthesis, which are then used to produce both natural and unnatural products. rsc.org

Furthermore, stereoselective reactions involving furan derivatives have been employed to create complex molecular architectures. For instance, a straightforward, copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones has been developed to synthesize highly functionalized trifluoromethyl-substituted 2H-furans. rsc.org This method allows for the creation of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as single diastereomers. rsc.org

Table 3: Examples of Chiral Derivatives from Furan Compounds and Synthetic Approaches

| Chiral Derivative | Precursor(s) | Synthetic Approach | Key Outcome |

|---|---|---|---|

| Chiral Furan Amino Acid Analogue of D-Serine | D-Xylose | Multi-step chemical synthesis | Enantiomerically pure product |

| Chiral Furan Amino Acid Analogue of L-Serine | D-Arabinose | Multi-step chemical synthesis | 92.3% enantiomeric purity |

| Furanoid Glycals | Various furanoid precursors | Multiple synthetic strategies | Versatile chiral building blocks |

| Trifluoromethyl-substituted 2H-Furans | Enaminones, N-tosylhydrazones | Copper-catalyzed cascade reaction | Single diastereomers with a quaternary stereocenter |

Applications in Advanced Materials Science Research

Polymer Chemistry and Materials Development